molecular formula C20H27N3O2S B6027502 (3'R*,4'R*)-1'-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3',4-diol

Número de catálogo B6027502
Peso molecular: 373.5 g/mol
Clave InChI: BYSMXSMFNZVUCY-RTBURBONSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3'R*,4'R*)-1'-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3',4-diol, commonly known as BMT-047, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BMT-047 is a bipiperidine derivative that exhibits high affinity and selectivity towards the μ-opioid receptor, making it a promising candidate for the development of new analgesic drugs.

Mecanismo De Acción

BMT-047 exerts its analgesic effects by binding to the μ-opioid receptor in the central nervous system, which leads to the inhibition of pain signaling pathways. Unlike traditional opioid drugs, BMT-047 does not activate the β-arrestin pathway, which is responsible for the development of tolerance and dependence.
Biochemical and Physiological Effects
BMT-047 has been shown to have a favorable pharmacokinetic profile, with a high oral bioavailability and a long half-life. It is rapidly metabolized in the liver and excreted in the urine. BMT-047 has also been found to have minimal side effects, such as respiratory depression and constipation, which are common with traditional opioid drugs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BMT-047 has several advantages for use in laboratory experiments. It is a highly selective agonist of the μ-opioid receptor, which allows for the investigation of the specific effects of this receptor on pain signaling pathways. Additionally, BMT-047 has a longer duration of action compared to traditional opioid drugs, which reduces the need for frequent dosing. However, BMT-047 is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential limitations.

Direcciones Futuras

There are several potential future directions for the research and development of BMT-047. One area of interest is the investigation of its potential as a treatment for neuropathic pain, which is a chronic pain condition that is difficult to manage with traditional opioid drugs. Another area of interest is the development of novel formulations of BMT-047 that can improve its pharmacokinetic properties and increase its efficacy. Finally, more research is needed to fully understand the safety and tolerability of BMT-047 in humans, which is necessary for its eventual clinical use.

Métodos De Síntesis

The synthesis of BMT-047 involves a multi-step process that starts with the reaction of 4-phenyl-2-aminothiazole with 4-formylpiperidine to form an imine intermediate. This intermediate is then reduced using sodium borohydride to yield the corresponding amine, which is subsequently coupled with 3,4-dihydroxybenzaldehyde to form BMT-047.

Aplicaciones Científicas De Investigación

BMT-047 has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study found that BMT-047 exhibited potent analgesic effects in animal models of acute and chronic pain, with a higher efficacy and longer duration of action compared to morphine. Another study demonstrated that BMT-047 was effective in reducing inflammation and oxidative stress in a rat model of sepsis.

Propiedades

IUPAC Name

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c24-16-6-10-23(11-7-16)18-8-9-22(12-19(18)25)13-20-21-17(14-26-20)15-4-2-1-3-5-15/h1-5,14,16,18-19,24-25H,6-13H2/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSMXSMFNZVUCY-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)CC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.